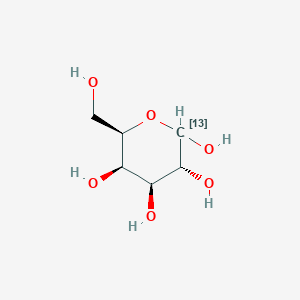

D-Galactose-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-ZGYLHYIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447616 | |

| Record name | D-Galactose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70849-30-8 | |

| Record name | D-Galactose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Galactose-1-13C: A Precision Tool for Unraveling Metabolic Networks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on equipping researchers with tools and methodologies that offer clarity in the complex world of cellular metabolism. Among the most powerful techniques in our arsenal is stable isotope tracing, and a particularly versatile tracer is D-Galactose-1-13C. This guide moves beyond a simple product description to provide a deep, mechanistic understanding of how this molecule is leveraged to generate precise, actionable data in metabolic research. We will explore the causality behind its application, from fundamental pathway analysis to advanced metabolic flux modeling, providing both the "how" and the "why" for its use in the laboratory.

The Foundation: Understanding this compound

This compound is a form of D-galactose where the carbon atom at the first position (C1) is replaced with its heavy, non-radioactive stable isotope, ¹³C.[1] Unlike the naturally abundant ¹²C, the ¹³C isotope can be detected and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[2] This simple substitution transforms the galactose molecule into a powerful tracer, allowing scientists to track its journey through various metabolic pathways within a cell or a whole organism.[3][4]

The choice of labeling the C1 position is strategic. As we will explore, this specific carbon is directly involved in key enzymatic reactions, and its fate—whether it is retained in downstream metabolites or released as CO₂—provides critical information about pathway activity.[5][6]

Core Application: Tracing the Leloir Pathway

The primary route for galactose metabolism in most organisms is the Leloir pathway, which converts galactose into glucose-1-phosphate.[7] this compound is an ideal tool for interrogating the efficiency and flux through this critical pathway.

Mechanism of Tracing: When this compound is introduced to a biological system, it is processed by the enzymes of the Leloir pathway:

-

Galactokinase (GALK): Phosphorylates galactose at the C1 position, creating D-Galactose-1-phosphate with the ¹³C label intact.

-

Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to the labeled galactose-1-phosphate, forming UDP-galactose (still labeled at C1) and glucose-1-phosphate.

-

UDP-Galactose-4-Epimerase (GALE): Interconverts UDP-galactose and UDP-glucose. This step is crucial as it allows the ¹³C label to enter the mainstream of glucose metabolism.

The resulting ¹³C-labeled UDP-glucose can then be converted to ¹³C-glucose-1-phosphate, which can enter glycolysis (after conversion to glucose-6-phosphate), be stored as glycogen, or participate in other biosynthetic pathways.[8] By measuring the ¹³C enrichment in these downstream metabolites using techniques like GC-MS or LC-MS, we can quantify the rate of galactose conversion.[2][9]

Caption: The Leloir Pathway for D-Galactose-1-¹³C metabolism.

Clinical & Diagnostic Applications: The ¹³C-Galactose Breath Test

One of the most powerful in-vivo applications of this compound is in the diagnosis and study of galactosemia, an inherited metabolic disorder caused by a deficiency in the GALT enzyme.[10]

Principle of the Breath Test

The ¹³C-Galactose Breath Test provides a non-invasive measure of whole-body galactose oxidation capacity.[5] The rationale is straightforward: if the Leloir pathway is functioning correctly, the ingested this compound will be converted to ¹³C-glucose and subsequently enter glycolysis and the TCA cycle. During the conversion of pyruvate to acetyl-CoA by pyruvate dehydrogenase, the original C1 of galactose (now the C3 of pyruvate) is decarboxylated and released as ¹³CO₂. This labeled carbon dioxide travels through the bloodstream to the lungs and is exhaled.[6]

The rate and total amount of ¹³CO₂ exhaled directly correlate with the body's ability to metabolize galactose.[10] In patients with GALT deficiency, this process is severely impaired, leading to significantly lower ¹³CO₂ exhalation compared to healthy individuals.[5][11]

Experimental Protocol: ¹³C-Galactose Breath Test

This protocol is a standardized procedure for assessing in-vivo galactose metabolism.

1. Patient Preparation:

- Patients should fast for at least 8 hours prior to the test to ensure a stable baseline CO₂ production.

- For 24-48 hours before the test, patients are advised to avoid foods rich in ¹³C (e.g., corn-based products) to prevent baseline interference.[11]

2. Baseline Breath Sample Collection:

- Collect two baseline breath samples 10-15 minutes apart.

- The patient exhales completely into a collection bag or tube.

3. Tracer Administration:

- Administer an oral dose of this compound, typically 7 mg/kg of body weight, dissolved in water.[5][10]

4. Post-Dose Breath Sample Collection:

- Collect breath samples at regular intervals, for example, at 30, 60, 90, and 120 minutes post-administration.[10]

5. Sample Analysis:

- The isotopic enrichment of ¹³CO₂ in the breath samples is measured using Gas Isotope Ratio Mass Spectrometry (IRMS).[12]

6. Data Calculation:

- The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) in the exhaled air over time.[10]

Data Presentation: Galactose Oxidation in Health and Disease

The data generated from breath tests clearly distinguish between different metabolic capacities.

| Subject Group | Genotype (Galactosemia) | Mean CUMPCD at 120 min (%) | Reference |

| Healthy Children | N/A | 5.58 | [10] |

| Galactosemia Patients | GALT Deficient | 1.67 | [10] |

| Healthy Adults | N/A | 21 - 47 (over 5 hours) | [5] |

| Classical Galactosemia | Q188R/Q188R | < 3.6 (over 5 hours) | [5] |

CUMPCD: Cumulative Percentage of ¹³C Dose Recovered

This quantitative data demonstrates the test's utility in differentiating phenotypes and has been used to explore genotype-phenotype relationships in galactosemia.[5][11]

Caption: Workflow for the ¹³C-Galactose Breath Test.

Advanced Application: ¹³C-Metabolic Flux Analysis (MFA)

Beyond diagnosing pathway deficiencies, this compound is a valuable tracer for ¹³C-Metabolic Flux Analysis (MFA), a sophisticated technique used to quantify the rates (fluxes) of reactions throughout a metabolic network.[3][13] This is particularly relevant in fields like oncology and drug development, where understanding how cancer cells rewire their metabolism is critical.[14][15]

Causality: Why Use ¹³C-Galactose for MFA?

While ¹³C-glucose is the most common tracer for studying central carbon metabolism, using ¹³C-galactose provides a unique and complementary view.[14] It allows researchers to:

-

Probe the Upper Glycolytic Pathway: By introducing the label via galactose, the resulting labeling patterns in glycolytic and pentose phosphate pathway (PPP) intermediates can help resolve fluxes that are sometimes ambiguous when using glucose alone.[2]

-

Study Galactose-Specific Metabolism: In cell types or disease states where galactose metabolism is particularly relevant (e.g., certain liver cancers, neuronal metabolism), it is the tracer of choice.[16]

-

Complement Glucose Tracing: Running parallel experiments with ¹³C-glucose and ¹³C-galactose provides a more comprehensive and robust dataset for computational flux models, increasing the accuracy of the resulting flux map.[15]

Experimental Protocol: Cell-Based ¹³C-Galactose Labeling

This generalized protocol outlines the key steps for an in-vitro MFA experiment.

1. Cell Culture Preparation:

- Culture cells to the desired confluency (typically mid-log phase) in standard growth medium.

- Causality: It is critical to ensure cells are in a pseudo-steady metabolic state for accurate flux measurements.

2. Isotope Labeling:

- Prepare a labeling medium by replacing the standard glucose and/or galactose with a known concentration of this compound.

- Wash the cells with PBS and switch them to the ¹³C-labeling medium.

- Incubate for a predetermined time. This can range from minutes to hours, depending on the pathways of interest and the turnover rates of their metabolites. Reaching isotopic steady state is often desired.[17]

3. Metabolism Quenching & Metabolite Extraction:

- Rapidly aspirate the labeling medium.

- Immediately wash the cells with ice-cold saline.

- Quench metabolism by adding a cold solvent, typically 80% methanol kept at -80°C.

- Causality: This step is the most critical for preserving the in-vivo metabolic state. A slow or inefficient quench will allow enzymatic activity to continue, altering metabolite levels and labeling patterns.

- Scrape the cells and collect the cell/solvent mixture.

- Lyse the cells (e.g., via probe sonication or bead beating) and centrifuge to pellet protein and cell debris.

- Collect the supernatant containing the polar metabolites.

4. Sample Analysis by Mass Spectrometry:

- Dry the metabolite extract.

- Derivatize the sample if required for GC-MS analysis, or resuspend in a suitable solvent for LC-MS.[9][18]

- Analyze the sample to determine the mass isotopomer distribution (MID) for key metabolites (e.g., lactate, citrate, glutamate). The MID is the relative abundance of each isotopic form of a metabolite (M+0, M+1, M+2, etc.).[17]

5. Computational Flux Modeling:

- The experimentally measured MIDs are used as inputs for software (e.g., INCA, Metran) that compares them to MIDs predicted from a metabolic network model.

- The software iteratively adjusts the flux values in the model until the predicted MIDs best fit the experimental data, yielding a quantitative flux map.[13]

Drug Development and Future Directions

The insights gained from this compound are highly valuable in drug development. By quantifying how a drug candidate alters metabolic fluxes, researchers can understand its mechanism of action, identify off-target effects, and discover biomarkers of drug response.[19]

Furthermore, D-galactose itself is being explored as a vector for targeted drug delivery, particularly to the liver, due to the high expression of galactose-specific receptors (asialoglycoprotein receptors) on hepatocytes.[16][20] Isotope tracing with this compound can validate the targeting and metabolic fate of such galactosylated prodrugs.

Conclusion

This compound is far more than a labeled sugar; it is a precision instrument for dissecting metabolic pathways with high resolution. Its application in the non-invasive ¹³C-breath test provides a clear window into in-vivo galactose oxidation, proving invaluable for clinical diagnostics of disorders like galactosemia. In the research laboratory, its role as a tracer in ¹³C-MFA provides quantitative data on cellular metabolic rewiring, a critical aspect of systems biology and drug discovery. The ability to track the single ¹³C atom from its entry into the cell to its incorporation into a complex web of downstream products or its release as CO₂ provides a level of mechanistic detail that is essential for advancing our understanding of health and disease.

References

-

Segal, S., et al. (1995). In vivo oxidation of [13C]galactose in patients with galactose-1-phosphate uridyltransferase deficiency. Biochem Mol Med, 56(2), 158-65. [Link]

-

Schadewaldt, P., et al. (2000). Analysis of concentration and (13)C enrichment of D-galactose in human plasma. Clinical Chemistry, 46(4), 487-94. [Link]

-

Crown, S. B., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(1), 12-21. [Link]

-

Lu, W., et al. (2014). Synthesis and Characterization of this compound. Journal of Isotopes, 27(1), 1-5. [Link]

-

Morrison, D. J., et al. (2011). Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 25(17), 2539-46. [Link]

-

Campanholi, D. R. R., et al. (2015). Galactose oxidation using 13C in healthy and galactosemic children. Brazilian Journal of Medical and Biological Research, 48(4), 356-361. [Link]

-

Xiong, W., et al. (2015). Genome-Based Metabolic Mapping and 13C Flux Analysis Reveal Systematic Properties of an Oleaginous Micoalga Chlorella protothecoides. Plant Physiology, 167(2), 586-599. [Link]

-

Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolites, 2(1), 1-18. [Link]

-

Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 429(2), 126-35. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology, 59, 85-93. [Link]

-

Brouns, F., et al. (2000). Oxidation of exogenous [13C]galactose and [13C]glucose during exercise. Journal of Applied Physiology, 88(5), 1887-93. [Link]

-

Agilent Technologies. (2020). Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes in LPS-Stimulated Macrophages. Retrieved from Agilent.com. [Link]

-

Lai, K., et al. (2007). Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance. Molecular Genetics and Metabolism, 92(1-2), 78-87. [Link]

-

Welsink-Karssies, M. M., et al. (2020). The 1-13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes. Journal of Inherited Metabolic Disease, 43(3), 507-517. [Link]

-

Morrison, D. J., et al. (2011). Quantitation of plasma C-13-galactose and C-13-glucose during exercise by liquid chromatography/isotope ratiomass spectrometry. ResearchGate. [Link]

-

Schadewaldt, P., et al. (2000). Analysis of Concentration and 13C Enrichment of d-Galactose in Human Plasma. Clinical Chemistry, 46(4), 487-494. [Link]

-

Fenn, P. T., et al. (2000). Determination of [(13)C]galactose enrichment in human plasma by gas chromatography/positive chemical ionization tandem mass spectrometry. Journal of Mass Spectrometry, 35(2), 218-23. [Link]

-

Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 16, 5076–5096. [Link]

-

Welsink-Karssies, M. M., et al. (2020). The 1-13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes. Amsterdam UMC Research. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6036, D-Galactose. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899282, this compound. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6036, D-Galactose. Retrieved from PubChem. [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

-

Melisi, D., et al. (2011). D-galactose as a Vector for Prodrug Design. Current Topics in Medicinal Chemistry, 11(18), 2288-98. [Link]

-

Melisi, D., et al. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. Molecules, 29(5), 1047. [Link]

-

Spencer, D. I. R., et al. (2019). Incorporation of ¹³C-labeled glucose, mannose, galactose, and fructose into the N-glycans, O-glycans, and glycosphingolipids of pluripotent and neural NTERA-2 cells. ResearchGate. [Link]

-

MetaboHub. (2019). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. Retrieved from YouTube. [Link]

-

Sørensen, M., et al. (2014). Hepatic Galactose Metabolism Quantified in Humans Using 2-¹⁸F-Fluoro-2-Deoxy-d-Galactose PET/CT. Journal of Nuclear Medicine, 55(5), 748-754. [Link]

-

Wikipedia. (n.d.). Galactolysis. Retrieved from Wikipedia.org. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. agilent.com [agilent.com]

- 5. In vivo oxidation of [13C]galactose in patients with galactose-1-phosphate uridyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of exogenous [13C]galactose and [13C]glucose during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galactolysis - Wikipedia [en.wikipedia.org]

- 8. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Galactose oxidation using 13C in healthy and galactosemic children - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of [(13)C]galactose enrichment in human plasma by gas chromatography/positive chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. D-galactose as a vector for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Stable Isotopes in Modern Research

An In-depth Technical Guide to the Synthesis and Chemical Properties of D-Galactose-1-¹³C

In the landscape of biomedical and pharmaceutical research, stable isotope-labeled compounds are indispensable tools. They serve as powerful probes for elucidating metabolic pathways, quantifying metabolite fluxes, and acting as internal standards for mass spectrometry-based analyses without the complications of radioactivity.[1][2] Among these, ¹³C-labeled carbohydrates are particularly valuable for studying energy metabolism, glycoprotein biosynthesis, and drug conjugation pathways.[2][3]

D-Galactose-1-¹³C, specifically labeled at the anomeric carbon, is a crucial tracer for investigating galactose metabolism and its associated disorders, such as galactosemia.[3][4] Its strategic labeling allows researchers to track the entry and conversion of galactose through various biochemical transformations, including its epimerization to glucose and incorporation into complex glycoconjugates.[5][6] This guide provides a comprehensive overview of the synthesis and detailed chemical properties of D-Galactose-1-¹³C, designed for researchers, scientists, and drug development professionals who require a deep technical understanding of this vital research compound.

Part 1: Synthesis of D-Galactose-1-¹³C

The introduction of a ¹³C label at a specific position requires a synthetic strategy that builds the molecule around the isotopic atom. Both chemical and biosynthetic methods can be employed, though chemical synthesis offers more precise control for site-specific labeling.[2]

Chemical Synthesis: The Cyanohydrin Approach

A robust and well-documented method for introducing a ¹³C label at the C1 position of an aldose is the Kiliani-Fischer synthesis, which proceeds via a cyanohydrin intermediate. This chain-extension reaction starts with an aldose containing one less carbon atom—in this case, D-lyxose.

The causality behind this choice is fundamental: by using potassium cyanide labeled with ¹³C (K¹³CN) as the nucleophile, the ¹³C atom is incorporated as the new C1 of the resulting sugar. This method is highly reliable for introducing the label at the desired position. A critical aspect of this synthesis is the formation of two epimeric nitriles because the nucleophilic attack on the planar carbonyl group of D-lyxose can occur from either face. This results in a mixture of D-galactono- and D-talono-nitriles. The subsequent challenge, therefore, lies in the efficient separation of these epimers.[7]

Experimental Protocol: Cyanohydrin Synthesis of D-Galactose-1-¹³C

This protocol is a self-validating system; successful progression through each step can be monitored by techniques such as thin-layer chromatography (TLC) and confirmed by spectroscopy at the final stage.

Materials:

-

D-Lyxose

-

Potassium Cyanide-¹³C (K¹³CN)

-

Sodium bicarbonate (NaHCO₃) buffer

-

Calcium hydroxide (Ca(OH)₂)

-

Cation exchange resin (H⁺ form)

-

Sodium borohydride (NaBH₄)

-

Solvents: Water, Ethanol, Methanol

Step-by-Step Methodology:

-

Cyanohydrin Formation:

-

Dissolve D-lyxose in an aqueous NaHCO₃ buffer. The buffer maintains a slightly alkaline pH to facilitate the nucleophilic attack of the cyanide ion.

-

Add a stoichiometric amount of K¹³CN to the solution. The reaction is typically stirred at room temperature for several hours to days.

-

Rationale: This step introduces the ¹³C label and forms a mixture of D-galactono- and D-talono-nitrile epimers.[7]

-

-

Hydrolysis to Aldonic Acids:

-

Acidify the reaction mixture carefully (e.g., with dilute H₂SO₄) to hydrolyze the nitrile groups to carboxylic acids. This is typically performed under reflux.

-

Rationale: The harsh acidic condition is necessary to convert the stable nitrile group into a carboxyl group, forming D-galactonic and D-talonic acids.

-

-

Separation of Epimers:

-

Neutralize the solution with calcium hydroxide. The calcium salts of the two epimeric acids exhibit different solubilities.

-

Calcium D-galactonate pentahydrate is less soluble and will preferentially crystallize from the solution upon cooling or concentration.[7]

-

Filter the mixture to isolate the crystalline calcium D-galactonate-1-¹³C. The more soluble calcium D-talonate remains in the filtrate.

-

Rationale: This fractional crystallization is a critical purification step. The efficiency of this separation directly impacts the purity of the final product.

-

-

Lactonization:

-

Dissolve the purified calcium D-galactonate-1-¹³C in water and pass the solution through a cation exchange resin (H⁺ form) to remove the calcium ions and generate the free D-galactonic acid-1-¹³C.

-

Concentrate the acidic solution under reduced pressure. The removal of water drives the equilibrium towards the formation of the more stable γ-lactone (D-galactono-1,4-lactone-1-¹³C).

-

Rationale: Converting the aldonic acid to its lactone creates a stable intermediate that is readily reduced in the final step.

-

-

Reduction to Aldose:

-

Dissolve the D-galactono-1,4-lactone-1-¹³C in water or an aqueous ethanol solution.

-

Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄). The pH must be controlled to prevent hydrolysis of the lactone before reduction.

-

After the reaction is complete, neutralize the excess reducing agent and deionize the solution using ion-exchange resins.

-

Lyophilize the final solution to obtain D-Galactose-1-¹³C as a solid powder.

-

Rationale: The lactone is selectively reduced back to the aldehyde oxidation state, yielding the target aldose sugar.[7]

-

A similar synthesis starting with nitromethane-¹³C has also been reported, achieving a yield of 42.6% with 99.1% ¹³C abundance and high chemical and optical purity.[8]

Part 2: Chemical and Physical Properties

The integrity of any research study using D-Galactose-1-¹³C depends on a thorough understanding of its chemical and physical characteristics. The introduction of the ¹³C isotope results in a marginal increase in molecular weight but does not significantly alter the compound's bulk chemical properties like solubility or reactivity under normal conditions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of D-Galactose-1-¹³C.

| Property | Value | Source(s) |

| Chemical Formula | ¹³CC₅H₁₂O₆ | [9][10] |

| Molecular Weight | 181.15 g/mol | [9][10][11] |

| Exact Mass | 181.06674293 Da | [9] |

| CAS Number | 70849-30-8 | [9][10][11] |

| Appearance | White to off-white powder | [12] |

| Melting Point | 167-170 °C (decomposes) | [12][13] |

| Optical Rotation [α]D | +79.0° (c=2 in H₂O with trace NH₄OH) | [12] |

| Solubility | Highly soluble in water (approx. 680 g/L at 25 °C) | [13] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [11] |

| Chemical Purity | ≥98% | [11][14] |

Spectroscopic Properties: ¹³C-NMR

The most significant consequence of isotopic labeling is observed in the Nuclear Magnetic Resonance (NMR) spectrum. For D-Galactose-1-¹³C, the ¹³C-NMR spectrum is the primary tool for confirming the position and enrichment of the label.

-

Signal Enhancement: The signal corresponding to the anomeric carbon (C1) will be dramatically enhanced relative to the other five carbons, which are at natural abundance (~1.1%). In its pyranose form, D-galactose exists as a mixture of α and β anomers, which are in equilibrium in solution. This results in two distinct, highly intense signals for the C1 position.

-

Chemical Shifts: The chemical shifts for the anomeric carbons of unlabeled D-galactose in D₂O are approximately 96.5 ppm (α-anomer) and 92.6 ppm (β-anomer).[15] These values are not expected to shift significantly in the labeled compound.

-

¹³C-¹³C Coupling: At high isotopic enrichment, coupling between the ¹³C-labeled C1 and the adjacent C2 (at natural abundance) may be observable as small satellite peaks flanking the main C2 signal. This ¹J(C1,C2) coupling provides definitive proof of the label's location.

Stability and Storage

D-Galactose-1-¹³C is a stable solid under standard laboratory conditions. For long-term storage, it should be kept in a well-sealed container at room temperature, protected from light and moisture to prevent degradation and microbial growth.[11][13][14] As a carbohydrate, it is stable in neutral aqueous solutions but can be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.

Conclusion

D-Galactose-1-¹³C is a high-value molecular probe synthesized through precise, multi-step chemical methods. Its well-defined chemical and spectroscopic properties make it a reliable tool for advanced research in metabolism and drug development. The synthetic protocols, while demanding, are robust and yield a product of high purity and isotopic enrichment. A comprehensive understanding of these characteristics, as detailed in this guide, is paramount for the successful design and interpretation of experiments utilizing this powerful tracer molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10899282, D-Galactose-1-13C. PubChem. [Link]

- Nishida, Y., et al. (2003). Practical synthesis of [1-¹³C]- and [6-¹³C]-D-galactose. Tetrahedron.

-

Lu, W., et al. (2012). Synthesis and Characterization of D-Galactose-1-¹³C. Journal of Isotopes. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000143). HMDB. [Link]

-

Cheméo. Chemical Properties of D-Galactose (CAS 59-23-4). Cheméo. [Link]

-

Wiley-VCH. D-Galactose - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Isbell, H.S., et al. Synthesis of D-galactose-1-C¹⁴ and D-talose-1-C¹⁴. Journal of Research of the National Bureau of Standards. [Link]

-

ResearchGate. ¹³C-NMR isotropic chemical shifts of α-D-galactose (12) calculated... ResearchGate. [Link]

-

MiMeDB. ¹³C NMR Spectrum (1D, 800 MHz, D2O, predicted) (MMDBc0000592). MiMeDB. [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, D2O, experimental) (HMDB0000645). HMDB. [Link]

-

Schadewaldt, P., et al. (2000). Analysis of concentration and (13)C enrichment of D-galactose in human plasma. Clinical Chemistry. [Link]

-

ResearchGate. Quantitation of plasma C-13-galactose and C-13-glucose during exercise by liquid chromatography/isotope ratiomass spectrometry. ResearchGate. [Link]

-

Ahamed, I. K., & Verma, A. (2006). Enzymatic Preparation of L-Glucose, L-Galactose and L-Xylose Using Galactose oxidase Immobilised on Crab-shell Particles. Indian Journal of Biotechnology. [Link]

-

Baumgartner, J., et al. (2016). Synthesis of d-Galactose-Substituted Acylsilanes and Acylgermanes. PubMed Central. [Link]

-

Simion, R. (2012). The Design and Synthesis of Different α-Linked Galactose Disaccharides. TRACE: Tennessee Research and Creative Exchange. [Link]

-

Remigante, A., et al. (2022). d-Galactose Decreases Anion Exchange Capability through Band 3 Protein in Human Erythrocytes. MDPI. [Link]

-

ResearchGate. (2005). Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase. ResearchGate. [Link]

-

Iacobazzi, F., et al. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. MDPI. [Link]

-

Frontiers. (2022). The protective effect of PL 1-3 on D-galactose-induced aging mice. Frontiers in Pharmacology. [Link]

-

Le, T. P., et al. (2023). Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose. Marine Drugs. [Link]

-

ResearchGate. (1975). SYNTHESIS OF 4-O-β-D-GALACTOPYRANOSYL-D-GALACTOSE. ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-Galactose Decreases Anion Exchange Capability through Band 3 Protein in Human Erythrocytes [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis and Characterization of <EM>D</EM>-Galactose-1-<sup>13</sup>C [tws.xml-journal.net]

- 9. This compound | C6H12O6 | CID 10899282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS 70849-30-8 | LGC Standards [lgcstandards.com]

- 11. isotope.com [isotope.com]

- 12. D-Galactose-13C6 ≥98 atom % 13C, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. isotope.com [isotope.com]

- 15. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Stable Isotope Labeling with 13C-Galactose: Principles and Practices in Metabolic Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and applications of stable isotope labeling using 13C-galactose. By leveraging a deep understanding of galactose metabolism, this technique offers a powerful lens to investigate cellular physiology, disease mechanisms, and the impact of therapeutic interventions.

Introduction: Why 13C-Galactose?

Stable isotope labeling has become an indispensable tool for elucidating the complexities of metabolic networks.[1][2] While 13C-glucose is a common tracer for central carbon metabolism, 13C-galactose provides a unique and complementary approach to probe specific pathways and cellular processes. Galactose metabolism is intrinsically linked to glucose metabolism via the Leloir pathway, and its utilization can reveal critical insights into cellular bioenergetics, glycosylation, and the pentose phosphate pathway (PPP).[3][4][5] The use of 13C-galactose is particularly valuable in studying genetic metabolic disorders like galactosemia, and in understanding the metabolic reprogramming of cancer cells that can utilize galactose as an alternative energy source.[3][6][7][8]

This guide will delve into the core principles of 13C-galactose metabolism, provide detailed experimental protocols, and discuss the interpretation of labeling patterns to empower researchers in their scientific endeavors.

The Metabolic Journey of 13C-Galactose: The Leloir Pathway and Beyond

To effectively utilize 13C-galactose as a tracer, a thorough understanding of its metabolic fate is essential. The primary route for galactose catabolism is the Leloir pathway, a four-step enzymatic process that converts galactose into glucose-1-phosphate.[5][9][10]

The Leloir Pathway: The Gateway to Central Metabolism

The conversion of galactose to a glycolytic intermediate involves the following key steps:[4][5][10]

-

Phosphorylation: Galactose is first phosphorylated by galactokinase (GALK) to form galactose-1-phosphate (Gal-1-P). This initial step traps galactose within the cell.

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.

-

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.[10][11][12] This reversible reaction is crucial as it allows the galactose backbone to be converted into a glucose backbone.

-

Conversion to Glucose-6-Phosphate: Glucose-1-phosphate is then isomerized to glucose-6-phosphate by phosphoglucomutase (PGM), which can then enter glycolysis, the pentose phosphate pathway, or be used for glycogen synthesis.[12]

The following diagram illustrates the flow of 13C atoms from galactose through the Leloir pathway and its entry into central carbon metabolism.

Tracing 13C into Downstream Pathways

Once converted to 13C-labeled glucose-6-phosphate, the carbon skeleton of galactose can be traced into several key metabolic pathways:

-

Glycolysis and the TCA Cycle: Labeled glucose-6-phosphate will proceed through glycolysis, producing labeled pyruvate and lactate. Labeled pyruvate can then enter the tricarboxylic acid (TCA) cycle, leading to the labeling of TCA cycle intermediates and associated amino acids.[1]

-

Pentose Phosphate Pathway (PPP): The entry of labeled glucose-6-phosphate into the PPP will generate labeled pentose sugars, which are precursors for nucleotide biosynthesis, and NADPH.[13][14] This makes 13C-galactose a valuable tool for assessing PPP activity.

-

Glycosylation: UDP-galactose and UDP-glucose are essential precursors for the synthesis of glycoproteins and glycolipids.[11][15][16] Using 13C-galactose allows for the direct tracing of galactose incorporation into these complex biomolecules, providing insights into glycosylation dynamics.[17][18]

Experimental Design and Protocol

A well-designed experiment is crucial for obtaining meaningful and reproducible data from 13C-galactose labeling studies. This section outlines a general workflow for cell culture-based experiments.

Step-by-Step Experimental Workflow

Detailed Protocol: 13C-Galactose Labeling in Adherent Mammalian Cells

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed if necessary

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), ice-cold

-

[U-13C6]Galactose (or other specifically labeled galactose)

-

Methanol, 80% (v/v), pre-chilled to -80°C

-

Liquid nitrogen

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).[19]

-

Ensure consistent seeding density across all experimental conditions.

-

-

Preparation of Labeling Medium:

-

Prepare the base medium without glucose and galactose.

-

Supplement the medium with the desired concentration of [U-13C6]Galactose. A common starting concentration is the physiological concentration of glucose (e.g., 5-10 mM).

-

Add other necessary supplements like dialyzed FBS and antibiotics.

-

-

Isotopic Labeling:

-

Aspirate the growth medium from the cells and wash once with pre-warmed PBS.

-

Add the pre-warmed 13C-galactose labeling medium to the cells.

-

Incubate the cells for a specific duration. The labeling time should be optimized based on the metabolic pathway of interest and the turnover rate of the target metabolites.[20][21] For central carbon metabolites, a time course of several hours is often sufficient to approach isotopic steady state.

-

-

Metabolite Quenching and Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add a sufficient volume of -80°C 80% methanol to the culture vessel to cover the cell monolayer.

-

Place the vessel on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching and cell lysis.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

-

Centrifuge at maximum speed at 4°C for 10-15 minutes to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube for analysis.

-

Data Acquisition and Analysis

The analysis of 13C-labeled metabolites is typically performed using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][6][22][23][24]

Mass Spectrometry-Based Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing labeled metabolites due to its high sensitivity and specificity.[1][20]

-

Principle: The incorporation of 13C atoms into a metabolite results in a predictable increase in its mass.[21] For a metabolite with 'n' carbon atoms, labeling with uniformly labeled [U-13C6]galactose can result in isotopologues with masses M+1, M+2, ..., M+6 (assuming the metabolite is derived from a single galactose molecule).

-

Data Interpretation: The mass isotopologue distribution (MID) provides information on the fractional abundance of each labeled species. This distribution can be used to infer the relative activity of different metabolic pathways.[21]

| Metabolite | Unlabeled Mass (M+0) | Expected Labeled Isotopologues from [U-13C6]Galactose | Pathway |

| Glucose-6-Phosphate | 260.03 | M+6 | Leloir Pathway |

| Fructose-6-Phosphate | 260.03 | M+6 | Glycolysis |

| 3-Phosphoglycerate | 186.00 | M+3 | Glycolysis |

| Pyruvate | 88.01 | M+3 | Glycolysis |

| Lactate | 90.03 | M+3 | Fermentation |

| Citrate | 192.03 | M+2, M+3, M+5 | TCA Cycle |

| Ribose-5-Phosphate | 230.02 | M+5 | Pentose Phosphate Pathway |

| UDP-Galactose | 566.07 | M+6 | Leloir Pathway |

Table 1: Expected Mass Isotopologues of Key Metabolites from [U-13C6]Galactose Labeling.

Application in Drug Development

The ability to trace the metabolic fate of 13C-galactose provides a powerful platform for drug discovery and development.[25][26]

-

Target Validation: By observing how a drug candidate alters the labeling patterns of downstream metabolites, researchers can confirm its on-target effects on specific metabolic pathways.

-

Mechanism of Action Studies: 13C-galactose labeling can help elucidate the mechanism by which a drug exerts its therapeutic effect. For example, a drug that inhibits an enzyme in the Leloir pathway would lead to an accumulation of the labeled substrate and a decrease in the labeling of downstream products.

-

Identifying Off-Target Effects: Unintended alterations in metabolic pathways unrelated to the drug's primary target can be identified, providing crucial information for safety and toxicity assessments.

-

Investigating Drug Resistance: Metabolic reprogramming is a common mechanism of drug resistance. 13C-galactose tracing can be used to compare the metabolic phenotypes of drug-sensitive and drug-resistant cells, potentially revealing new therapeutic targets to overcome resistance.

Conclusion

Stable isotope labeling with 13C-galactose is a robust and informative technique for dissecting cellular metabolism. By providing a unique window into the Leloir pathway and its connections to central carbon metabolism and glycosylation, it offers valuable insights for basic research and drug development. The successful application of this method relies on a solid understanding of the underlying biochemistry, careful experimental design, and appropriate analytical techniques. This guide provides a foundational framework to empower researchers to harness the full potential of 13C-galactose labeling in their scientific pursuits.

References

-

Lai, K., & Segal, S. (2002). Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy. Journal of inherited metabolic disease, 25(1), 1-12. [Link]

-

Gibson, J. B., Graham, C., & Ireland, J. T. (1993). The investigation of UDPGlucose and UDPGalactose concentration in red blood cells of patients with classical galactosaemia. Clinica chimica acta; international journal of clinical chemistry, 221(1-2), 135–142. [Link]

-

Let's Talk Academy. (2023). Biochemical Conversion of UDP-Galactose to UDP-Glucose. [Link]

-

Pietrocola, F., et al. (2015). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 1295, 233–244. [Link]

-

Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(6), 245. [Link]

-

Lai, K., & Segal, S. (2000). Pathways of galactose metabolism by galactosemics: evidence for galactose conversion to hepatic UDPglucose. Biochimica et biophysica acta, 1524(1), 58–66. [Link]

-

Wikipedia. (2023). UDP-glucose 4-epimerase. [Link]

-

NPTEL-NOC IITM. (2019). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. [Link]

-

Kondagari, G. S., et al. (2018). Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium. International journal of molecular sciences, 19(11), 3350. [Link]

-

Microbe Notes. (2023). Galactose Metabolism: Enzymes, Steps, Pathways, Uses. [Link]

-

Xu, Y., et al. (2019). Incorporation of ¹³C-labeled glucose, mannose, galactose, and fructose into a high mannose type N-glycan from Caco-2 and M213 cells. ResearchGate. [Link]

-

Allen, D. K., & Young, S. A. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical chemistry, 85(1), 443–450. [Link]

-

Abernathy, M., et al. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. Methods in molecular biology (Clifton, N.J.), 1859, 301–316. [Link]

-

Tiwari, V., et al. (2022). The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling. Cancers, 14(3), 643. [Link]

-

Lai, K., & Segal, S. (2005). Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance. Molecular genetics and metabolism, 84(3), 249–256. [Link]

-

Wikipedia. (2023). Leloir pathway. [Link]

-

Wack, C., et al. (2004). Incorporation of orally applied 13 C-galactose into milk lactose and oligosaccharides. Glycobiology, 14(5), 449–457. [Link]

-

Tuscany Diet. (2022). Leloir Pathway Explained: Steps, Enzymes, and Galactosemia. [Link]

-

Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968989. [Link]

-

Tiwari, V., et al. (2022). Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. International Journal of Molecular Sciences, 23(23), 15309. [Link]

-

Wiechert, W. (2001). An Introduction to 13C Metabolic Flux Analysis. ResearchGate. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolites, 9(1), 10. [Link]

-

Prestegard, J. H., et al. (2011). 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I. Biochemistry, 50(22), 4915–4922. [Link]

-

Xiong, W., et al. (2014). Genome-Based Metabolic Mapping and 13C Flux Analysis Reveal Systematic Properties of an Oleaginous Microalga Chlorella protothecoides. Plant physiology, 164(2), 1037–1050. [Link]

-

Lee, W. N., et al. (2014). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Journal of Biological Chemistry, 289(44), 30594–30604. [Link]

-

Taylor & Francis. (n.d.). Leloir pathway – Knowledge and References. [Link]

-

Lee, W. N., et al. (2014). Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose. The Journal of biological chemistry, 289(44), 30594–30604. [Link]

-

ResearchGate. (n.d.). ¹³C‐labeled plasma galactose and enrichment of ¹³C in plasma glucose... [Link]

-

Wack, C., et al. (2004). Incorporation of Orally Applied (13)C-galactose Into Milk Lactose and Oligosaccharides. Glycobiology, 14(5), 449-57. [Link]

-

MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]

-

Tan, S. L., et al. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites, 12(11), 1083. [Link]

-

Munger, J., et al. (2009). A roadmap for interpreting 13C metabolite labeling patterns from cells. Trends in biochemical sciences, 34(12), 640–648. [Link]

-

Previte, D. M., et al. (2021). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 11(10), 668. [Link]

-

ResearchGate. (n.d.). ¹³C‐label incorporation in the different metabolites. [Link]

-

University of North Texas. (n.d.). 13C-Stable Isotope Labeling. [Link]

-

Yuan, J., et al. (2008). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Nature protocols, 3(6), 964–977. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

bioRxiv. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. [Link]

-

ACS Publications. (2024). Chemical Strategies for Controlling Sulfation in Biomacromolecules. [Link]

-

bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]

-

ISMRM. (n.d.). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in. [Link]

Sources

- 1. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 3. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pathways of galactose metabolism by galactosemics: evidence for galactose conversion to hepatic UDPglucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Leloir pathway - Wikipedia [en.wikipedia.org]

- 10. tuscany-diet.net [tuscany-diet.net]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 13. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The investigation of UDPGlucose and UDPGalactose concentration in red blood cells of patients with classical galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 25. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 26. metsol.com [metsol.com]

An In-depth Technical Guide to Tracing the Biological Fate of D-Galactose-1-¹³C in Cellular Metabolism

Preamble: Decoding Cellular Glycobiology with Stable Isotopes

In the landscape of cellular biology and drug development, a granular understanding of metabolic pathways is paramount for elucidating disease mechanisms and designing targeted therapeutics. Stable isotope tracing, employing non-radioactive heavy isotopes like Carbon-13 (¹³C), has emerged as a powerful technique for quantitatively mapping metabolic fluxes and defining cellular phenotypes.[1] This guide provides a comprehensive exploration of the principles, experimental methodologies, and data interpretation strategies for tracking the metabolic journey of D-Galactose-1-¹³C. By following the path of this labeled monosaccharide, researchers can gain profound insights into the intricate network of carbohydrate metabolism, with significant implications for fields ranging from oncology to inborn errors of metabolism.

The Biological Significance of D-Galactose and the Rationale for ¹³C-Labeling

D-galactose, a C-4 epimer of glucose, is a critical hexose in mammalian metabolism, primarily derived from the digestion of lactose.[2][3] Its metabolic fate is intrinsically linked to central carbon metabolism, serving as a precursor for energy production, glycogen synthesis, and the biosynthesis of essential macromolecules like glycoproteins and glycolipids.[4][5] Dysregulation of galactose metabolism is implicated in several inherited metabolic disorders, most notably galactosemia, which underscores the importance of understanding its cellular processing.[2][6]

The use of D-Galactose specifically labeled with ¹³C at the first carbon position (D-Galactose-1-¹³C) offers a precise tool to dissect its metabolic journey.[7] This stable isotope tracer allows for the unambiguous tracking of the carbon-1 of galactose as it is incorporated into downstream metabolites, providing a dynamic and quantitative view of pathway utilization.[1]

The Central Hub of Galactose Metabolism: The Leloir Pathway

The primary route for galactose catabolism is the Leloir pathway, a four-step enzymatic cascade that converts galactose into glucose-1-phosphate.[4][8][9] This pathway is central to understanding the fate of D-Galactose-1-¹³C.

The key enzymatic steps are:

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, trapping it within the cell as galactose-1-phosphate (Gal-1-P). This initial step consumes one molecule of ATP.[3][10]

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP moiety from UDP-glucose to Gal-1-P, forming UDP-galactose and glucose-1-phosphate.[4][8]

-

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, a reversible reaction that is crucial for both galactose catabolism and the de novo synthesis of galactose from glucose.[4][8]

-

Conversion to Glucose-6-Phosphate: Phosphoglucomutase (PGM) isomerizes glucose-1-phosphate to glucose-6-phosphate, a key intermediate that can enter several major metabolic pathways.[8]

The ¹³C label from D-Galactose-1-¹³C is retained on the C-1 position of galactose-1-phosphate and subsequently on the C-1 of the galactose moiety in UDP-galactose. Following the action of GALE and GALT, the label appears on the C-1 of glucose-1-phosphate and then glucose-6-phosphate.

Caption: The Leloir Pathway for D-Galactose-1-¹³C metabolism.

Fates of ¹³C-Labeled Glucose-6-Phosphate: Branching Pathways

Once D-Galactose-1-¹³C is converted to Glucose-6-Phosphate-¹³C, the labeled carbon can be traced through several key metabolic routes:

-

Glycolysis: Glucose-6-phosphate is isomerized to fructose-6-phosphate, and the ¹³C label at the C-1 position proceeds down the glycolytic pathway. This ultimately leads to the formation of ¹³C-labeled pyruvate and lactate.[11] Analysis of the labeling patterns in these downstream metabolites provides a measure of glycolytic flux originating from galactose.

-

Pentose Phosphate Pathway (PPP): The oxidative phase of the PPP decarboxylates glucose-6-phosphate at the C-1 position, releasing the ¹³C label as ¹³CO₂.[6] Therefore, the loss of the ¹³C label from the hexose phosphate pool and the production of ¹³CO₂ are direct indicators of PPP activity. The non-oxidative phase of the PPP can then re-introduce carbons into the glycolytic pathway.

-

Glycogen Synthesis: In tissues like the liver and muscle, glucose-6-phosphate can be converted back to glucose-1-phosphate and then to UDP-glucose, which is the precursor for glycogen synthesis.[12][13] The incorporation of ¹³C into glycogen provides a quantitative measure of glycogen synthesis from galactose.[14]

Caption: Major metabolic fates of D-Galactose-1-¹³C.

Experimental Design and Methodologies

A robust experimental design is critical for obtaining meaningful data from ¹³C tracing studies.

Cell Culture and Labeling

Protocol: Stable Isotope Labeling of Cultured Cells with D-Galactose-1-¹³C

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Formulation: Prepare culture medium containing D-Galactose-1-¹³C at a known concentration. It is crucial to use a base medium that is devoid of unlabeled galactose and to consider the concentration of other hexoses like glucose, as they can compete for uptake and metabolism.[15]

-

Labeling Duration: The incubation time with the labeled substrate is a critical parameter.

-

Steady-State Labeling: For metabolic flux analysis, cells are often cultured with the ¹³C-labeled substrate for a duration sufficient to achieve isotopic equilibrium in the metabolites of interest.[1]

-

Dynamic Labeling: To study the kinetics of metabolic pathways, a time-course experiment with shorter incubation times can be performed.[16]

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at low temperatures to precipitate proteins and extract polar metabolites.[17]

-

Collect the cell extract for subsequent analysis.

-

Analytical Techniques for ¹³C-Metabolite Detection

The two primary analytical platforms for detecting and quantifying ¹³C-labeled metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the positional labeling of carbons within a molecule.[18]

-

Principle: ¹³C has a nuclear spin that can be detected in a magnetic field. The chemical environment of each carbon atom influences its resonance frequency, allowing for the identification of specific carbon positions.

-

Advantages:

-

Methodology:

-

Sample Preparation: Lyophilize the cell extracts and reconstitute in a suitable deuterated solvent.

-

Data Acquisition: Acquire ¹³C NMR spectra using a high-field NMR spectrometer.

-

Data Analysis: Integrate the signals corresponding to the ¹³C-labeled and unlabeled carbons to determine the fractional enrichment at specific positions.

-

MS is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the detection of mass shifts caused by the incorporation of ¹³C.[21]

-

Principle: Molecules are ionized and separated based on their mass-to-charge ratio. The incorporation of a ¹³C atom increases the mass of a metabolite by approximately 1.00335 Da per ¹³C atom.

-

Advantages:

-

Methodology:

-

Sample Preparation: The cell extract may require derivatization to improve the volatility and ionization efficiency of the metabolites for GC-MS analysis.[24] For LC-MS, the extract can often be analyzed directly.

-

Data Acquisition: Analyze the samples using a GC-MS or LC-MS/MS system.

-

Data Analysis: Determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the relative abundance of each isotopologue (molecules differing only in their isotopic composition).[1]

-

| Feature | NMR Spectroscopy | Mass Spectrometry |

| Principle | Nuclear spin properties of ¹³C | Mass-to-charge ratio of ions |

| Sensitivity | Lower | Higher |

| Information | Positional isotopomer distribution | Mass isotopomer distribution |

| Sample Prep | Minimal, non-destructive | Often requires derivatization |

| Throughput | Lower | Higher |

Data Interpretation and Metabolic Flux Analysis

The data obtained from NMR or MS analysis provides a snapshot of the distribution of the ¹³C label throughout the metabolic network. This information can be used to:

-

Qualitatively Identify Active Pathways: The presence of ¹³C in downstream metabolites confirms the activity of the corresponding metabolic pathways.

-

Quantify Relative Pathway Contributions: By comparing the enrichment of ¹³C in different metabolites, the relative flux through branching pathways can be estimated. For example, the ratio of ¹³CO₂ production to ¹³C-lactate production from D-Galactose-1-¹³C can provide an estimate of the relative fluxes through the PPP and glycolysis.

-

Metabolic Flux Analysis (MFA): For a more rigorous quantitative analysis, the experimental data can be integrated into a computational model of cellular metabolism.[25][26] ¹³C-MFA uses the measured isotopomer distributions to calculate the intracellular metabolic fluxes.[27][28]

Caption: Experimental and data analysis workflow.

Applications in Research and Drug Development

The ability to trace the metabolic fate of D-Galactose-1-¹³C has significant applications:

-

Understanding Disease Pathophysiology: In diseases like galactosemia, tracing studies can reveal the extent of the metabolic block and the activity of alternative metabolic pathways.[29][30]

-

Cancer Metabolism: Cancer cells often exhibit altered glucose and galactose metabolism.[11][31] Tracing studies can identify metabolic vulnerabilities that can be targeted for therapeutic intervention.

-

Drug Discovery and Development: The impact of a drug candidate on galactose metabolism can be assessed by monitoring changes in the flux of ¹³C from D-Galactose-1-¹³C through various pathways.

Conclusion and Future Perspectives

Tracing the biological fate of D-Galactose-1-¹³C provides a powerful and nuanced approach to understanding cellular carbohydrate metabolism. The combination of stable isotope labeling with advanced analytical techniques like NMR and MS offers an unparalleled ability to quantify metabolic fluxes and dissect complex metabolic networks. As these technologies continue to evolve, so too will our capacity to unravel the intricate metabolic rewiring that occurs in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

-

Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]

-

Segal, S., & Berry, G. T. (1995). Disorders of galactose metabolism. In The metabolic and molecular bases of inherited disease (pp. 967-1000). McGraw-Hill, Health Professions Division. [Link]

-

Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2008). Isotopomer-based metabolic flux analysis. Methods in cell biology, 84, 467-507. [Link]

-

de Graaf, A. A., van der Heijden, J., Lange, H. C., Schuurman, R., & Schilo, K. (2000). In vivo 13C-NMR metabolic flux analysis. Metabolic Engineering, 2(2), 101-113. [Link]

-

Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). Wiley. [Link]

-

Frey, P. A. (1996). The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose. FASEB journal, 10(4), 461-470. [Link]

-

Adeva-Andany, M. M., González-Lucán, M., Donapetry-García, C., Fernández-Fernández, C., & Ameneiros-Rodríguez, E. (2016). Glycogen metabolism in humans. BBA clinical, 5, 85-100. [Link]

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

-

Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Innovation: Metabolomics: the apogee of the omics trilogy. Nature reviews Molecular cell biology, 13(4), 263-269. [Link]

-

Bhattacharya, B., Mohd Omar, M. F., & Soong, R. (2016). The Warburg effect and drug resistance. British journal of pharmacology, 173(6), 970-979. [Link]

-

Stincone, A., Prigione, A., Cramer, T., Wamelink, M. M., Campbell, K., Cheung, E., ... & Pallocca, M. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological reviews, 90(3), 927-963. [Link]

-

Lai, K., Langley, S. D., Singh, R. H., & Elsas, L. J. (2001). A prevalent mutation for galactosemia among black Americans. The Journal of pediatrics, 138(1), 80-85. [Link]

-

Antoniewicz, M. R. (2013). A guide to 13C metabolic flux analysis for the rational design of microbial cell factories. Metabolic engineering, 15, 12-25. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 42-48. [Link]

-

Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature protocols, 4(6), 878-892. [Link]

-

Noh, K., & Wiechert, W. (2006). The benefits of being transient: isotope-based metabolic flux analysis at the non-stationary state. Journal of biotechnology, 124(4), 705-724. [Link]

-

Conte, F., van Buuringen, N., Voermans, N. C., & Lefeber, D. J. (2021). Galactose in human metabolism, glycosylation and congenital metabolic diseases: time for a closer look. Biochimica et Biophysica Acta (BBA)-General Subjects, 1865(8), 129898. [Link]

-

ResearchGate. (n.d.). Stable [ 13 C]-labeled galactose metabolism profiling (GMP) analysis. Retrieved from [Link]

-

Fructose and Galactose Oxidation and Pentose Phosphate Pathway. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Galactose metabolism in normal human lymphoblasts studied by 1H, 13C and 31P NMR spectroscopy of extracts. Retrieved from [Link]

-

Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201. [Link]

-

Guo, J., et al. (2025). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 24(12). [Link]

-

Microbe Notes. (2023, October 22). Galactose Metabolism: Enzymes, Steps, Pathways, Uses. Retrieved from [Link]

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 11(4-5), 239-246. [Link]

-

Tuscany Diet. (2022, July 26). Leloir Pathway Explained: Steps, Enzymes, and Galactosemia. Retrieved from [Link]

-

Wikipedia. (n.d.). Leloir pathway. Retrieved from [Link]

-

MDPI. (n.d.). Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. Retrieved from [Link]

-

Décombaz, J., et al. (2011). Fructose and galactose enhance postexercise human liver glycogen synthesis. Medicine and science in sports and exercise, 43(10), 1964-1971. [Link]

-

PathWhiz. (n.d.). Galactose Degradation/Leloir Pathway. Retrieved from [Link]

-

Journal of Biological Chemistry. (n.d.). Global changes to HepG2 cell metabolism in response to galactose treatment. Retrieved from [Link]

-

Acheson, K. J., et al. (2013). Liver and muscle glycogen repletion using 13C magnetic resonance spectroscopy following ingestion of maltodextrin, galactose, protein and amino acids. British Journal of Nutrition, 110(5), 846-855. [Link]

-

Schadewaldt, P., et al. (2000). Analysis of concentration and (13)C enrichment of D-galactose in human plasma. Clinical chemistry, 46(4), 487-493. [Link]

-

Leijssen, D. P., et al. (1995). Oxidation of exogenous [13C]galactose and [13C]glucose during exercise. Journal of applied physiology, 79(3), 720-725. [Link]

-

MySportScience. (n.d.). The forgotten sugar: Galactose for post-exercise glycogen repletion. Retrieved from [Link]

-

Biology LibreTexts. (2022, December 30). 6.5: Glycogen Synthesis. Retrieved from [Link]

-

Sellick, C. A., et al. (2011). 13C labeling dynamics of intra- and extracellular metabolites in CHO suspension cells. Biotechnology and bioengineering, 108(12), 2994-3004. [Link]

-

Spickett, C. M. (2013). Galactose-Induced Skin Aging: The Role of Oxidative Stress. Aging and disease, 4(5), 259-276. [Link]

-

van den Eijk, J., et al. (2004). Determination of [(13)C]galactose enrichment in human plasma by gas chromatography/positive chemical ionization tandem mass spectrometry. Journal of mass spectrometry, 39(7), 748-753. [Link]

-

Lu, W., et al. (2012). Synthesis and Characterization of D-Galactose-1-13C. Journal of Isotopes, 25(4), 213-216. [Link]

-

Giavalisco, P., et al. (2016). Profiling the metabolism of human cells by deep 13C labeling. Nature methods, 13(8), 686-692. [Link]

-

Dam, G., et al. (2015). Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in. ISMRM 23rd Annual Meeting & Exhibition. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. minams.edu.pk [minams.edu.pk]

- 3. microbenotes.com [microbenotes.com]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Leloir pathway - Wikipedia [en.wikipedia.org]

- 9. PathWhiz [smpdb.ca]

- 10. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cds.ismrm.org [cds.ismrm.org]

- 13. Fructose and galactose enhance postexercise human liver glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Liver and muscle glycogen repletion using 13C magnetic resonance spectroscopy following ingestion of maltodextrin, galactose, protein and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vivo NMR for 13C metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 21. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 27. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

An In-depth Technical Guide to Exploring the Leloir Pathway Using D-Galactose-1-¹³C

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for utilizing D-Galactose-1-¹³C to investigate the Leloir pathway, a cornerstone of galactose metabolism. We will delve into the biochemical intricacies of this pathway, the rationale for using stable isotope tracers, and provide detailed, field-proven protocols for experimental design, execution, and analysis. Our focus is on empowering researchers to generate robust and insightful data for applications ranging from fundamental metabolic studies to drug discovery and development.

The Leloir Pathway: A Central Hub of Galactose Metabolism

The Leloir pathway, named after its discoverer Luis Federico Leloir, is the primary metabolic route for the conversion of D-galactose into glucose-1-phosphate.[1][2] This transformation is critical for utilizing dietary galactose, derived mainly from lactose, and for the endogenous synthesis of UDP-galactose, a vital precursor for the biosynthesis of glycoproteins and glycolipids.[2] The pathway is a highly conserved series of enzymatic reactions, and its dysfunction leads to the inherited metabolic disorder galactosemia, characterized by the toxic accumulation of galactose and its metabolites.[3][4][5]

The core of the Leloir pathway consists of four key enzymatic steps:

-

Mutarotation: β-D-galactose is converted to its α-anomer, the active form for the subsequent step, by galactose mutarotase.[1][2]

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position, consuming one molecule of ATP to produce galactose-1-phosphate (Gal-1-P).[1][6] This step effectively traps galactose within the cell.[6]

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the central reaction of the pathway. It transfers a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[1][2]

-

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, allowing for the regeneration of the UDP-glucose consumed by GALT and providing a route for the net conversion of galactose to glucose.[1][7]

The resulting glucose-1-phosphate can then be converted by phosphoglucomutase to glucose-6-phosphate, which can enter glycolysis for energy production or be utilized in other metabolic pathways.[1]

Caption: The enzymatic cascade of the Leloir pathway.

Why Use D-Galactose-1-¹³C? The Power of Stable Isotope Tracing